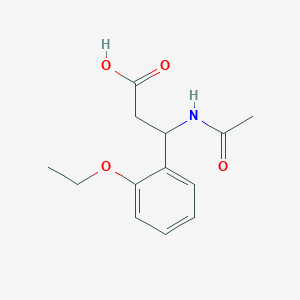

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid

Description

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid is a synthetic propanoic acid derivative characterized by an acetamido group and a 2-ethoxyphenyl substituent at the β-carbon position. The ethoxy group on the phenyl ring may influence electronic properties, solubility, and interactions with biological targets, while the acetamido moiety could modulate stability or binding affinity .

Properties

IUPAC Name |

3-acetamido-3-(2-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-18-12-7-5-4-6-10(12)11(8-13(16)17)14-9(2)15/h4-7,11H,3,8H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSHTXCLTXQOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(2-ethoxyphenyl)propanoic acid typically involves the acylation of 3-amino-3-(2-ethoxyphenyl)propanoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acylating agent. The process involves the following steps:

- Dissolution of 3-amino-3-(2-ethoxyphenyl)propanoic acid in a suitable solvent such as dichloromethane.

- Addition of acetic anhydride to the solution.

- Stirring the reaction mixture at room temperature for several hours.

- Purification of the product through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(2-ethoxyphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives (Marine Actinomycete Metabolites)

Key Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

Comparison :

- Structural Differences: The target compound lacks chlorine substituents but shares the phenylpropanoic acid backbone. The ethoxy group in 3-acetamido-3-(2-ethoxyphenyl)propanoic acid may enhance lipophilicity compared to the polar hydroxyl and chlorine groups in compounds 1–3.

- Biological Activity : Compounds 1–3 exhibit selective antimicrobial activity against E. coli and S. aureus, likely due to halogenation enhancing membrane penetration. The ethoxy group in the target compound may confer different selectivity or potency, though this requires experimental validation .

NSAID-Inspired β-Hydroxy-β-arylpropanoic Acids

Comparison :

- Structural Differences: Unlike NSAIDs with α-methyl or carboxylic acid groups, the target compound features an acetamido group at the β-position.

- Functional Insights: β-Hydroxy-β-arylpropanoic acids in showed anti-inflammatory activity comparable to ibuprofen but with improved gastric tolerability. The acetamido group in the target compound could further enhance selectivity for COX-2, as seen in docking studies of similar analogs .

Arylpropanoic Acid Conjugates with Modified Side Chains

Key Compounds :

- 3-(2-(4-Isobutylphenyl)propanamido)propanoic acid (NSAID conjugate)

- 3-Acetamido-3-(4-chlorophenyl)propanoic acid (4-chloro analog)

- 3-Acetamido-3-(furan-2-yl)propanoic acid (furan-substituted analog)

Comparison :

- Functional Notes: The 4-chloro analog () may exhibit stronger antimicrobial activity due to halogenation, akin to marine-derived chlorinated phenylpropanoic acids .

Select Arylpropanoic Acid Derivatives with Varied Pharmacophores

Key Compounds :

- 3-Acetamido-3-(benzodioxol-5-yl)propanoic acid (benzodioxol substituent)

- (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid (chiral phenoxy analog)

Comparison :

- Chiral Phenoxy Analog: The (2S)-configuration in highlights the role of stereochemistry in biological activity, suggesting that the target compound’s stereochemistry (if resolved) could significantly influence its efficacy .

Biological Activity

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

Antitumor Activity

Research has indicated that derivatives of this compound may exhibit significant antitumor properties. For instance, studies have shown that compounds with structural similarities can inhibit the proliferation of various human tumor cell lines, demonstrating IC50 values in the nanomolar to micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum effectiveness against several microbial strains, although specific data on this compound is limited. Related compounds in the same chemical class have shown promising results against bacteria and fungi .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE), potentially leading to therapeutic applications in cognitive disorders .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications, particularly in cancer and neurodegenerative diseases .

Study on Antitumor Effects

In a study investigating the antitumor effects of related compounds, it was found that derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The study reported that structural modifications influenced the degree of activity, suggesting that this compound could be optimized for enhanced efficacy .

Cholinesterase Inhibition Analysis

Another research effort focused on analyzing cholinesterase inhibitors, where 3-acetamido derivatives were tested for their inhibitory effects on AChE and butyrylcholinesterase (BuChE). The findings indicated that certain modifications could lead to increased selectivity and potency against AChE, highlighting the potential utility of this compound in treating Alzheimer's disease .

Table 1: Biological Activities of Related Compounds

Table 2: Molecular Docking Results

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.